5-Fluoro-7-hydroxybenzofuran

Overview

Description

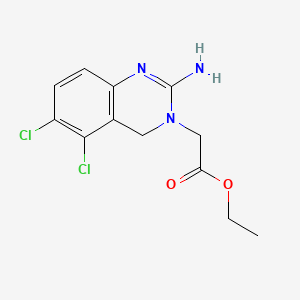

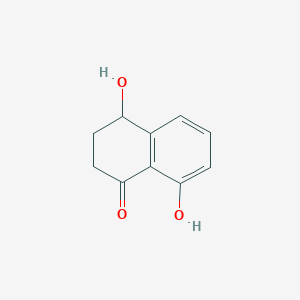

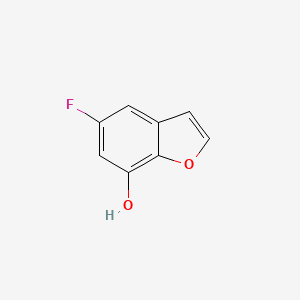

5-Fluoro-7-hydroxybenzofuran is a chemical compound with the molecular formula C8H5FO2 . It is a fluorinated derivative of hydroxybenzofuran .

Synthesis Analysis

The synthesis of hydroxybenzofuran derivatives has been reported in several studies . One approach involves the addition of 2-lithiated O-protected derivatives to transient 1-pyrroline . Another method involves the formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid .Molecular Structure Analysis

The molecular structure of 5-Fluoro-7-hydroxybenzofuran consists of a benzofuran backbone with a fluorine atom at the 5-position and a hydroxy group at the 7-position .Chemical Reactions Analysis

The formylation of esters of 5-hydroxy-1-benzofuran-3-carboxylic acid has been studied . The interaction of the synthesized aldehydes with esters of β-keto acids and hetarylacetonitriles gave furo [3,2- f ]coumarin-1-carboxylic acids derivatives .Physical And Chemical Properties Analysis

5-Fluoro-7-hydroxybenzofuran has a molecular weight of 152.12 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

-

Organic Chemistry

- Hydroxybenzofuran (HBF) derivatives are very important synthetic intermediates . A unique two-step procedure has been developed to obtain 4-, 5- , 6-, and 7-HBF from 2,6-, 2,5-, 2-4- and 2,3-dihydroxyacetophenone, respectively, by conversion into 4-, 5-, 6- and 7-hydroxybenzofuranone and successive reduction of these latter with lithium borohydride .

- The overall yields, the number of steps, and the availability of the starting materials make this synthetic strategy advantageous compared with other literature methods .

-

Medicinal Chemistry

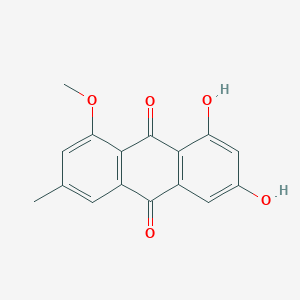

- Benzofuran compounds, including hydroxybenzofuran derivatives, are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- These compounds have potential applications in many aspects, making them potential natural drug lead compounds .

- For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

-

Synthetic Intermediates

- Hydroxybenzofuran (HBF) derivatives, including 4-, 5-, 6-, and 7-HBF, are very important synthetic intermediates . They can be obtained from 2,6-, 2,5-, 2-4- and 2,3-dihydroxyacetophenone, respectively, by conversion into 4-, 5-, 6- and 7-hydroxybenzofuranone and successive reduction of these latter with lithium borohydride .

- These compounds are of interest due to their addition of their 2-lithiated O-protected derivatives to transient 1-pyrroline as a straightforward way to nicotinoids .

-

Antimicrobial Agents

- Benzofuran and its derivatives, including hydroxybenzofuran derivatives, have been found to be suitable structures for antimicrobial agents .

- For example, the presence of a fluoro group at the C-7 position in the case of compound 66b resulted in good activities against B. subtilis, E. coli and P. vulgaris with an MIC value of 31.25 μg mL −1 . This derivative was found to be active when compared to the standard drugs, ampicillin and norfloxacin .

-

Nicotinic Acetylcholine Receptor Agonists

- Benzofuran and benzodioxane are among the most frequently occurring scaffolds in natural and synthetic bioactive compounds .

- They have been used in developing selective ligands of different receptors and enzymes, but particularly of the α4β2 nicotinic acetylcholine receptor .

- The selective affinity and activity at this neuronal receptor subtype and its stoichiometric isoforms are strictly related to the structure of the ligand’s aromatic portion, which mainly interacts with the minus side of the receptor binding site, and to its decoration with hydrophilic substituents, such as OH and NH2 .

- Examples of this are the α4β2 nicotinic acetylcholine receptor agonists .

-

Natural Medicines

- A great number of heterocyclic compounds and heterocyclic fragments are present in many drugs due to their versatility and unique physicochemical properties and have become an important basis for medicinal chemistry .

- Natural products containing benzofuran rings are the main source of some drugs and clinical drug candidates .

- The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

- The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds, so benzofuran and its derivatives have attracted much attention owing to their biological activities .

Future Directions

properties

IUPAC Name |

5-fluoro-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXXSCOCIVMVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467170 | |

| Record name | 5-Fluoro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-7-hydroxybenzofuran | |

CAS RN |

246029-02-7 | |

| Record name | 5-Fluoro-7-hydroxybenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.